2-Amino-3-[3-oxo-5-(1,3-thiazol-2-yl)-1,2-oxazol-4-yl]propanoic acid
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Overview
Description
2-Amino-3-[3-oxo-5-(1,3-thiazol-2-yl)-1,2-oxazol-4-yl]propanoic acid is a complex organic compound featuring a unique combination of thiazole and oxazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[3-oxo-5-(1,3-thiazol-2-yl)-1,2-oxazol-4-yl]propanoic acid typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-[3-oxo-5-(1,3-thiazol-2-yl)-1,2-oxazol-4-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and oxazole rings
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-Amino-3-[3-oxo-5-(1,3-thiazol-2-yl)-1,2-oxazol-4-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its unique structural features
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines. .
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-[3-oxo-5-(1,3-thiazol-2-yl)-1,2-oxazol-4-yl]propanoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Aminothiazole: Shares the thiazole ring but lacks the oxazole ring, making it less complex and with different biological activities.
Oxazole Derivatives: Compounds containing the oxazole ring but without the thiazole ring, exhibiting distinct chemical reactivity and applications.
Thiazole-Oxazole Hybrids: Other hybrid compounds with both thiazole and oxazole rings but with different substituents, leading to varied biological activities
Uniqueness: 2-Amino-3-[3-oxo-5-(1,3-thiazol-2-yl)-1,2-oxazol-4-yl]propanoic acid is unique due to its combined thiazole and oxazole rings, which confer a broad spectrum of biological activities and chemical reactivity. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H9N3O4S |
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Molecular Weight |
255.25 g/mol |
IUPAC Name |
2-amino-3-[3-oxo-5-(1,3-thiazol-2-yl)-1,2-oxazol-4-yl]propanoic acid |
InChI |
InChI=1S/C9H9N3O4S/c10-5(9(14)15)3-4-6(16-12-7(4)13)8-11-1-2-17-8/h1-2,5H,3,10H2,(H,12,13)(H,14,15) |
InChI Key |
QEGZVBVIVYRNHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=C(C(=O)NO2)CC(C(=O)O)N |
Origin of Product |
United States |
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